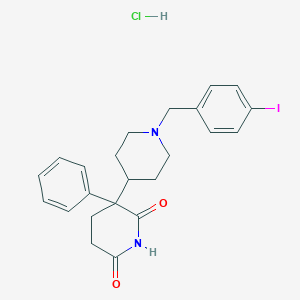

mAChR-IN-1 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor (mAChR) antagonist, with an IC50 of 17 Nm .

Synthesis Analysis

The synthesis of mAChR-IN-1 involves pharmacophore modeling and optimization by molecular docking . A series of molecules was synthesized and evaluated for preliminary pharmacological activity on rat ileum . A molecule based on benzonitrile piperazine scaffold showed good tissue relaxation and blocking of neurotransmitter ACh in the ex vivo experiment .Molecular Structure Analysis

The molecular structure of mAChR-IN-1 is designed with the help of computer-aided drug designing techniques . The molecule showed 77% blocking at 112 μM concentration in the ex vivo evaluation on rat ileum .Physical And Chemical Properties Analysis

The physical and chemical properties of mAChR-IN-1 hydrochloride include a molecular weight of 524.83 . It is a solid substance that should be stored at -80/-20 degrees Celsius, away from moisture and light .Scientific Research Applications

Differential Regulation of PI Hydrolysis and Adenylyl Cyclase by Muscarinic Receptor Subtypes

Muscarinic acetylcholine receptors (mAChRs) activate G proteins to regulate ion channels and generate second messengers via phosphoinositide (PI) and adenylyl cyclase systems. Different mAChR subtypes show varied functional specializations (Peralta et al., 1988).

Diversity of Structure, Signaling, and Regulation within mAChRs

mAChRs modulate various signal transduction pathways. The five identified mAChR members show homology in their hydrophobic membrane domains, with distinct cytoplasmic domains that determine receptor/G protein interaction and contain phosphorylation sites (Hosey, 1992).

Selective Coupling with K+ Currents of mAChR Subtypes

Different mAChR subtypes, when expressed in NG108-15 cells, showed varied abilities to mediate phosphoinositide hydrolysis and regulate different types of K+ currents (Fukuda et al., 1988).

mAChRs as Agonist-Dependent Oncogenes

Certain mAChR subtypes, when expressed in NIH 3T3 cells and stimulated with carbachol, demonstrated transformation capabilities, indicating their potential role as conditional oncogenes (Gutkind et al., 1991).

Stimulation of Phospholipase D Activity in Human Neuroblastoma Cells by mAChRs

In human neuroblastoma LA-N-2 cells, mAChRs are coupled to both phosphoinositide-specific phospholipase C (PLC) and phospholipase D (PLD). This coupling is not dependent on protein kinase C for stimulation by mAChR activation (Sandmann & Wurtman, 1991).

Role of M2 and M3 mAChR Subtypes in Modulation of Bladder Afferent Activity

M2 mAChR subtype plays a significant role in the modulation of bladder afferent activity, which contributes to bladder overactivity. This suggests the potential of targeting M2 mAChR for treating overactive bladder conditions (Matsumoto et al., 2008).

mAChR Activation Modulates DNA Synthesis and CD40 Expression in Fibroblast Cells

Human fibroblast cells stimulated with carbachol show changes in DNA synthesis, inositol phosphates production, and CD40 expression, mediated by M3 and M1 mAChRs. This provides insights into the parasympathetic muscarinic system's role in human fibroblast function (Casanova et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPQCDPVLUEOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mAChR-IN-1 hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)